molecular formula C23H25NO3 B3328640 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol CAS No. 500899-98-9

2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol

Cat. No.: B3328640
CAS No.: 500899-98-9
M. Wt: 363.4 g/mol
InChI Key: OBQCHJDARJNKJK-UHFFFAOYSA-N
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Description

2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol is a chemical compound with the molecular formula C23H25NO3 and a molecular weight of 363.45 g/mol It is characterized by the presence of two benzyloxy groups attached to a benzylamine moiety, which is further connected to an ethanol group

Preparation Methods

The synthesis of 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol typically involves the reaction of 3,4-bis(benzyloxy)benzylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, leading to the formation of different substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and ethanol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzyloxy groups play a crucial role in binding to the target sites, while the ethanol moiety may enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol can be compared with similar compounds, such as:

The presence of two benzyloxy groups in this compound makes it unique, providing distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

2-[[3,4-bis(phenylmethoxy)phenyl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c25-14-13-24-16-21-11-12-22(26-17-19-7-3-1-4-8-19)23(15-21)27-18-20-9-5-2-6-10-20/h1-12,15,24-25H,13-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQCHJDARJNKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCCO)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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